Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a thiophene-based boronic ester featuring a pinacol-protected boronate group at the 3-position and a methyl ester at the 2-position of the heterocyclic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated materials, pharmaceuticals, and agrochemicals . Its structural design balances reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-7-18-9(8)10(14)15-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYCRSYAELDCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673709 | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227664-10-9 | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation
The Miyaura borylation reaction is the most widely employed method for introducing the boronic ester group. This palladium-catalyzed process enables direct substitution of the halogen atom with the boronate group.
Procedure :
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Reaction Setup : Combine methyl 3-bromothiophene-2-carboxylate (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.
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Conditions : Heat at 80–90°C under nitrogen for 12–24 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/EtOAc, 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
Mechanistic Insight :
The reaction proceeds through oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond.
Suzuki-Miyaura Cross-Coupling Retro-Synthesis
An alternative approach involves constructing the thiophene ring after introducing the boronate group. This method is advantageous for sterically hindered substrates.
Steps :
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Boronate Installation : React 3-bromo-2-carboxylate thiophene with a boronic ester under Miyaura conditions.
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Ring Formation : Use Knorr or Gewald cyclization to assemble the thiophene core, though this is less common due to competing side reactions.
Challenges :
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Regioselectivity : Ensuring boronation at the 3-position requires careful control of steric and electronic effects.
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Ester Stability : The methyl ester group must withstand harsh borylation conditions, necessitating mild bases like KOAc.
Reaction Optimization Strategies
Catalyst Selection
Palladium catalysts significantly impact yield and selectivity:
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Pd(dppf)Cl₂ : Offers high activity for aryl bromides (yields >80%).
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Pd(PPh₃)₄ : Less effective for sterically demanding substrates (yields ~60%).
Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(dppf)Cl₂ | 85 | 12 |
| Pd(PPh₃)₄ | 60 | 24 |
| Pd(OAc)₂/XPhos | 78 | 18 |
Solvent and Temperature Effects
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Solvent : 1,4-Dioxane outperforms THF or DMF due to better Pd solubility and stability.
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Temperature : Reactions below 80°C result in incomplete conversion, while temperatures above 100°C promote deboronation side reactions.
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and reproducibility:
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Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time to 2–4 hours.
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Automated Purification : Employ simulated moving bed (SMB) chromatography for high-throughput separation.
Table 2: Scalability Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Yield | 85% | 82% |
| Purity | >99% (HPLC) | 98% (HPLC) |
Characterization and Quality Control
Critical analytical methods ensure product integrity:
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¹H NMR : δ 1.25 ppm (s, 12H, pinacol CH₃), 3.85 ppm (s, 3H, COOCH₃), 6.95 ppm (d, 1H, thiophene H).
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HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).
Impurity Profile :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or vinyl-substituted thiophenes.
Oxidation: Boronic acids or boronate esters.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Catalysis: Utilized in catalytic processes, including cross-coupling reactions and hydroboration.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is primarily related to its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring can also participate in various electrophilic and nucleophilic reactions, depending on the reaction conditions.
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of the boronate and ester groups on the thiophene ring significantly influences reactivity and applications. Key analogs include:
Key Observations :
- The 3-boronate/2-ester configuration (target compound) optimizes electronic and steric compatibility for coupling with aryl halides, enabling efficient synthesis of thiophene-containing polymers .
- 5-Boronate analogs (e.g., Ethyl 5-(pinacolboronyl)thiophene-2-carboxylate) exhibit distinct regioselectivity, favoring coupling at the β-position of thiophene .
Molecular and Physical Properties
- Stability : Pinacol boronates are generally air- and moisture-stable, but electron-withdrawing ester groups (e.g., at C-2) may slightly reduce boronate electrophilicity compared to alkyl-substituted analogs (e.g., 3-Methyl-2-(pinacolboronyl)thiophene, MW 224.13) .
- Melting Points : Crystalline analogs like 3-Methyl-2-(pinacolboronyl)thiophene melt at 60°C , while ester-containing derivatives (e.g., Methyl 3-(pinacolboronyl)thiophene-2-carboxylate) are typically oils or low-melting solids due to reduced symmetry.
Biological Activity
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C12H17BO4S
- Molecular Weight : 262.11 g/mol
- CAS Number : 53399678
- Functional Groups : Boronate ester and thiophene ring
The presence of the boron atom in its structure contributes to its reactivity and potential interactions with biological targets.
This compound exhibits various biological activities that can be attributed to its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : Studies have shown that compounds containing boron can act as inhibitors of various kinases. For example, similar boronate esters have been documented to inhibit GSK-3β and IKK-β kinases effectively .
- Antioxidant Activity : The thiophene moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting nitric oxide (NO) production and cytokine release in microglial cells .
Table 1: Biological Activities of this compound
Case Studies
- GSK-3β Inhibition Study : A study involving a series of boronate esters demonstrated that modifications to the thiophene ring could enhance inhibitory potency against GSK-3β. The most effective derivatives showed IC50 values as low as 8 nM .
- Neuroprotective Effects : In vitro studies on HT-22 neuronal cells indicated that the compound does not significantly decrease cell viability at concentrations up to 10 µM while maintaining its inhibitory activity against key kinases involved in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Storage : Store in a dry, ventilated environment at room temperature, protected from direct sunlight and moisture. Use airtight containers to prevent degradation via hydrolysis, as boronate esters are moisture-sensitive .
- Handling : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Conduct air-sensitive reactions (e.g., coupling reactions) in a glovebox or under inert gas (N₂/Ar) to prevent oxidation .
- Safety Measures : Avoid contact with heat sources or open flames due to potential flammability. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters must be controlled?
- Methodological Answer :
- Synthesis : A common approach involves Suzuki-Miyaura cross-coupling, where the boronate ester moiety reacts with halogenated thiophene derivatives. For example, refluxing intermediates in anhydrous CH₂Cl₂ under nitrogen with catalytic Pd(PPh₃)₄ achieves coupling .
- Critical Parameters :
- Temperature : Maintain reflux conditions (40–50°C) to balance reaction rate and side-product formation.
- Purification : Use reverse-phase HPLC (gradient: 30% → 100% methanol/water) or column chromatography (silica gel, hexane/EtOAc) to isolate the product .
- Yield Optimization : Control stoichiometry of boronate esters (1.2–1.5 equivalents) to drive reactions to completion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity, especially when dealing with moisture-sensitive intermediates?
- Methodological Answer :
- Moisture Control : Use Schlenk-line techniques or gloveboxes for handling hygroscopic reagents. Pre-dry solvents (e.g., THF over molecular sieves) and substrates under vacuum .
- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (SPhos, XPhos) to enhance coupling efficiency. For example, PdCl₂(dppf) improves regioselectivity in thiophene functionalization .
- By-Product Mitigation : Monitor reactions via TLC (silica, UV visualization) and quench unreacted reagents with aqueous NaHCO₃ to minimize ester hydrolysis .
Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding the electronic properties or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) of the boronate ester or carboxylate groups, which inform stability under reaction conditions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For thiophene derivatives, focus on π-π stacking and hydrogen bonding to assess potential bioactivity .
- Reactivity Insights : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, guiding functionalization strategies .
Q. What analytical techniques are critical for resolving structural ambiguities or confirming successful synthesis?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals include:
- Boronate ester protons: δ 1.2–1.4 ppm (quartet, 4,4,5,5-tetramethyl groups) .
- Thiophene protons: δ 6.8–7.5 ppm (multiplet, aromatic protons) .
- X-ray Crystallography : Resolve crystal structures to validate regiochemistry, as seen in ethyl thiophene derivatives (e.g., CCDC deposition number for bond angles/lengths) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₁₃H₁₅BO₄S: calculated 294.08, observed 294.09) .
Q. How can researchers address contradictions in spectroscopic data or unexpected by-products during synthesis?
- Methodological Answer :
- Isolation and Characterization : Purify unexpected by-products via preparative TLC or HPLC and analyze using 2D NMR (COSY, HSQC) to assign structures. For example, over-oxidation of thiophene rings can yield sulfoxide derivatives, detectable via IR (S=O stretch at ~1050 cm⁻¹) .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation. Adjust reaction time/temperature if premature quenching occurs .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using GIAO method) to resolve ambiguities in regioisomer assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
